molecular formula C6H2Br2ClF B1388218 2,5-Dibromo-1-chloro-3-fluorobenzene CAS No. 1000572-88-2

2,5-Dibromo-1-chloro-3-fluorobenzene

Cat. No.: B1388218
CAS No.: 1000572-88-2
M. Wt: 288.34 g/mol
InChI Key: BNUYHYKELVQSHM-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-chloro-3-fluorobenzene is an aromatic compound with the molecular formula C6H2Br2ClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1-chloro-3-fluorobenzene typically involves the halogenation of fluorobenzene derivatives. One common method includes the bromination of 1-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromo-1-chloro-3-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,5-Dibromo-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogen atoms make the benzene ring more susceptible to attack by nucleophiles. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • 1,3-Dibromo-2-chloro-5-fluorobenzene
  • 1,4-Dibromo-2,5-difluorobenzene
  • 1-Bromo-4-chloro-2-fluorobenzene

Comparison: 2,5-Dibromo-1-chloro-3-fluorobenzene is unique due to the specific positions of its halogen substituents, which influence its reactivity and chemical behavior. Compared to similar compounds, it offers distinct advantages in selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dibromo-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUYHYKELVQSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661533
Record name 2,5-Dibromo-1-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000572-88-2
Record name 2,5-Dibromo-1-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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